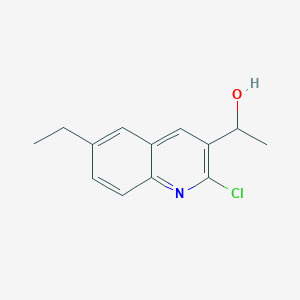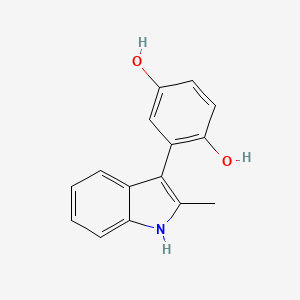
2-(2-Methyl-1H-indol-3-yl)benzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyl-1H-indol-3-yl)benzol-1,4-diol ist eine Verbindung, die zur Klasse der Indol-Derivate gehört. Indol-Derivate sind aufgrund ihres Vorkommens in verschiedenen Naturprodukten und ihrer biologischen Aktivitäten von Bedeutung. Diese Verbindung weist ein Indol-Ringsystem auf, das ein häufiges Strukturmotiv in vielen biologisch aktiven Molekülen ist .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2-Methyl-1H-indol-3-yl)benzol-1,4-diol kann auf verschiedene Weise erreicht werden. Ein üblicher Ansatz beinhaltet die Fischer-Indol-Synthese, bei der Phenylhydrazin unter Verwendung eines Säure-Katalysators mit einem Keton oder Aldehyd reagiert . So kann beispielsweise Methansulfonsäure unter Rückflussbedingungen in Methanol verwendet werden, um das gewünschte Indol-Derivat zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von Indol-Derivaten beinhaltet oft die großtechnische Fischer-Indol-Synthese aufgrund ihrer Effizienz und hohen Ausbeute. Die Reaktionsbedingungen werden optimiert, um eine maximale Produktbildung bei gleichzeitiger Minimierung von Nebenprodukten zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1H-indol-3-yl)benzene-1,4-diol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . For instance, methanesulfonic acid can be used under reflux conditions in methanol to yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(2-Methyl-1H-indol-3-yl)benzol-1,4-diol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene reduzierte Formen umwandeln.
Substitution: Elektrophile Substitutionsreaktionen sind aufgrund des elektronenreichen Charakters des Indolrings verbreitet.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Elektrophile Reagenzien wie Halogene oder Nitrogruppen können unter sauren oder basischen Bedingungen eingeführt werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Chinonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen am Indolring einführen können .
Wissenschaftliche Forschungsanwendungen
2-(2-Methyl-1H-indol-3-yl)benzol-1,4-diol hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Industrie: Es wird bei der Synthese von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkungsmechanismus von 2-(2-Methyl-1H-indol-3-yl)benzol-1,4-diol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Das Indol-Ringsystem ermöglicht es ihm, an verschiedene Rezeptoren und Enzyme zu binden und deren Aktivität zu modulieren. Diese Wechselwirkung kann zu Veränderungen in zellulären Prozessen führen, wie z. B. Apoptose, Zellzyklusregulation und Signaltransduktionswege .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Indol-3-essigsäure: Ein Pflanzenhormon, das an Wachstum und Entwicklung beteiligt ist.
Tryptophan: Eine essentielle Aminosäure und Vorläufer von Serotonin.
Indol-3-carbinol: Kommt in Kreuzblütlern vor und wird wegen seiner krebshemmenden Eigenschaften untersucht.
Einzigartigkeit
2-(2-Methyl-1H-indol-3-yl)benzol-1,4-diol ist aufgrund seines spezifischen Substitutionsschemas am Indolring einzigartig, das ihm unterschiedliche chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen .
Eigenschaften
CAS-Nummer |
80641-50-5 |
|---|---|
Molekularformel |
C15H13NO2 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
2-(2-methyl-1H-indol-3-yl)benzene-1,4-diol |
InChI |
InChI=1S/C15H13NO2/c1-9-15(11-4-2-3-5-13(11)16-9)12-8-10(17)6-7-14(12)18/h2-8,16-18H,1H3 |
InChI-Schlüssel |
HPFCKXRSMYDNGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)C3=C(C=CC(=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


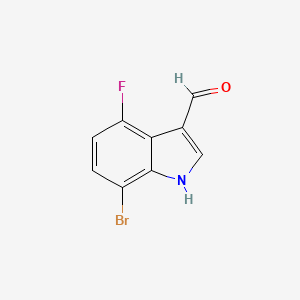

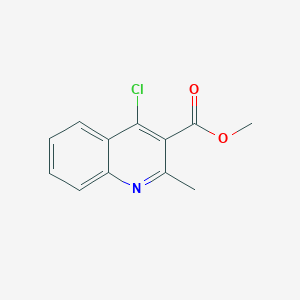
![3-Methyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B11870724.png)
![7-(Methoxymethyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11870726.png)
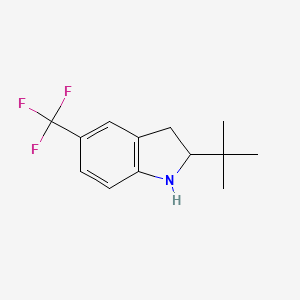
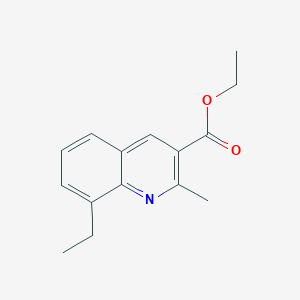
![4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11870748.png)

![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11870755.png)



